Benzoyldehydro-2,3-dihydroxy-benzone

Description

Properties

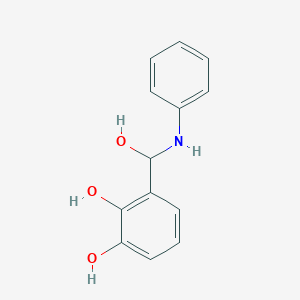

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-[anilino(hydroxy)methyl]benzene-1,2-diol |

InChI |

InChI=1S/C13H13NO3/c15-11-8-4-7-10(12(11)16)13(17)14-9-5-2-1-3-6-9/h1-8,13-17H |

InChI Key |

QNFFPPFWSLEYPQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(C2=C(C(=CC=C2)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Benzoyldehydro-2,3-dihydroxy-benzone and related compounds:

Key Findings :

Reactivity: this compound’s dual hydroxyl groups increase its acidity and susceptibility to oxidation compared to 3-hydroxybenzaldehyde, which has a single –OH group . The benzoyl group may stabilize the compound via resonance, similar to 1-(3-hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one, where the benzoyl moiety enhances electronic delocalization .

This compound may share similar bioactivity due to structural parallels.

Synthetic Pathways :

- This compound could be synthesized via aldol condensation or oxidative coupling, akin to methods used for 2-benzylidene-3-pyrrolines .

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classical method for synthesizing benzophenone derivatives. For 2,4-dihydroxybenzophenone, benzoyl chloride reacts with resorcinol in the presence of AlCl₃. While this method is effective for para-substituted products, achieving ortho-substitution (as required for 2,3-dihydroxy derivatives) poses regioselectivity challenges. Elevated temperatures (80–120°C) and prolonged reaction times (6–12 hours) are typical, but the violent decomposition of AlCl₃ during workup complicates scalability.

Benzonitrile-Zinc Chloride Condensation

An alternative approach involves condensing resorcinol with benzonitrile using ZnCl₂ as a catalyst. This method, however, requires toxic benzonitrile and ether solvents, with yields rarely exceeding 60%. The reaction’s sensitivity to moisture further limits reproducibility, making it unsuitable for large-scale production.

Modern Solvent-Mediated Synthesis

Benzotrichloride-Resorcinol Reaction

A breakthrough in benzophenone synthesis involves reacting benzotrichloride (C₆H₅CCl₃) with resorcinol in water-immiscible solvents like chloroform or toluene. Key advantages include:

-

Mild Conditions : Reactions proceed at 60–80°C, avoiding extreme temperatures.

-

High Yield : Up to 90% yield is achievable due to in-situ crystallization of the product.

-

Recyclable Solvents : Toluene and chloroform can be reused without purification, reducing costs.

Procedure :

-

Dissolve benzotrichloride (1 mol) in toluene (10 parts by weight).

-

Add a solution of resorcinol (1 mol) and methanol (1.5–3 mol) dropwise at 60–65°C.

Table 1: Optimization of Benzotrichloride-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Toluene/Chloroform | Maximizes purity |

| Methanol Quantity | 1.5–3 mol/mol BTC | Prevents side reactions |

| Temperature | 60–65°C | Balances rate and decomposition |

Catalytic and Green Chemistry Approaches

Alkylation and Functionalization

Benzoyldehydro-2,3-dihydroxy-benzone can be alkylated post-synthesis to enhance solubility or modify reactivity. Using alkyl halides (e.g., methyl iodide) or dialkyl sulfates in cyclohexanone solvent with K₂CO₃ yields 2-hydroxy-4-alkoxy derivatives. Catalytic KI improves yields by 15–20% by facilitating halide exchange.

Enzyme-Catalyzed Pathways

Recent studies implicate radical SAM enzymes in the biosynthesis of benzophenone-related cofactors. In methanogenic archaea, HcgG catalyzes the rearrangement of 6-carboxymethyl-4-hydroxy-2-pyridinol to form FeGP cofactors, which share structural motifs with this compound. While direct enzymatic synthesis of the compound remains unconfirmed, heterologous expression of HcgG in E. coli could enable bioproduction.

Analytical and Characterization Data

Spectroscopic Identification

Q & A

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Conduct comparative studies using standardized bioassays (e.g., enzyme inhibition or receptor-binding assays) with rigorous quality control. Cross-validate results using orthogonal methods, such as isotopic labeling (e.g., deuterated derivatives for tracking metabolic pathways) . Reference methodological frameworks in Table 1 of to design robust experiments .

Q. What advanced strategies are available for studying photodegradation pathways under environmental UV exposure?

- Methodological Answer : Simulate UV exposure using xenon-arc lamps calibrated to solar spectra. Monitor degradation via time-resolved LC-MS/MS to identify transient intermediates . For mechanistic insights, employ deuterated analogs (e.g., Benzyl benzoate-d12) to trace hydrogen/deuterium exchange during bond cleavage . Data analysis should align with photodegradation models in ’s experimental protocols .

Q. How can computational modeling enhance understanding of this compound’s interaction with biological targets?

- Methodological Answer : Use density functional theory (DFT) to map electron distribution in the aromatic ring system, predicting reactivity sites. Molecular docking studies with proteins (e.g., cytochrome P450 enzymes) can identify binding affinities. Cross-reference with structural data from analogs like 2-[[3-chloranyl-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]amino]benzoic acid () to validate docking poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.